molecular formula C4H5O2- B1236923 Cyclopropanecarboxylate

Cyclopropanecarboxylate

Cat. No. B1236923
M. Wt: 85.08 g/mol
InChI Key: YMGUBTXCNDTFJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylate is a monocarboxylic acid anion. It is a conjugate base of a cyclopropanecarboxylic acid.

Scientific Research Applications

Biological Activity and Applications in Synthesis

  • Cyclopropanecarboxylic acid and its derivatives, such as 2,2-dimethyl cyclopropanecarboxylic acid, are used as leading compounds due to their biological activity. Derivatives like N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Involvement in Various Biological Systems

  • Cyclopropanes, a group to which cyclopropanecarboxylate belongs, are involved in a variety of biological systems. They display a range of activities including antibiotic, antiviral, antifungal, insecticidal, and in the control of plant growth. They are also key intermediates in biosynthetic processes and form major components of certain cellular membranes (Salaün & Baird, 1995).

Applications in Medicinal Chemistry

  • Cyclopropanes, including cyclopropanecarboxylate, are noted for their unique spatial and electronic features, combined with high metabolic stability, making them common in medicinal chemistry. The direct transfer of a cyclopropyl group onto nitrogen in heterocycles or amides is particularly significant in pharmaceuticals (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Catalysis and Synthesis

  • The nickel-catalyzed reductive carboxylation technique for synthesizing cyclopropanecarboxylic acids has been developed. This transformation is pivotal for preparing cyclopropanecarboxylic acids using either organic halides or alkene precursors (Moragas & Martín, 2016).

Structural Studies

  • Cyclopropanecarboxylic acid's structure has been studied using techniques like microwave spectroscopy and electron diffraction, revealing its conformational preferences and providing valuable insights for further applications (Marstokk, Møllendal, & Samdal, 1991).

Ethylene Biosynthesis Research

  • Research into the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, is important for understanding plant biology and has applications in affinity purification techniques (Pirrung, Dunlap, & Trinks, 1989).

properties

Product Name

Cyclopropanecarboxylate

Molecular Formula

C4H5O2-

Molecular Weight

85.08 g/mol

IUPAC Name

cyclopropanecarboxylate

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1

InChI Key

YMGUBTXCNDTFJI-UHFFFAOYSA-M

SMILES

C1CC1C(=O)[O-]

Canonical SMILES

C1CC1C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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